
Balicatib
Descripción general
Descripción
Balicatib es un inhibidor potente y selectivo de la catepsina K, una enzima involucrada en la resorción ósea. Se ha investigado por su potencial en el tratamiento de trastornos óseos metabólicos como la osteoporosis y la osteoartritis . This compound funciona inhibiendo la actividad de la catepsina K, lo que reduce la resorción ósea y potencialmente aumenta la masa y la resistencia óseas .
Métodos De Preparación
La ruta sintética normalmente implica la preparación de compuestos intermedios, que luego se someten a reacciones adicionales para formar el producto final . Los detalles exactos de los métodos de producción industrial son de propiedad privada y no se divulgan públicamente, pero generalmente implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Balicatib experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Balicatib is a selective inhibitor of the osteoclastic enzyme cathepsin K that was tested as a potential treatment for osteoporosis . It is a basic peptidic nitrile compound and a potent human cathepsin K inhibitor in vitro . Clinical studies showed that this compound reduced biochemical markers of bone resorption and increased bone mineral density in the spine, femur, and hips in ovariectomized monkeys over one year of treatment . However, due to adverse side effects, Phase II trials for this compound were discontinued .
Osteoporosis Treatment
This compound was developed as a potential drug for the treatment of postmenopausal osteoporosis because it can inhibit Cathepsin K (catK), an enzyme involved with bone degradation .
Efficacy in Monkeys
- Study Design Eighty adult female Macaca fascicularis underwent bilateral ovariectomies and were dosed twice daily by oral gavage with this compound at 0, 3, 10, and 50 mg/kg for 18 months (groups O, L, M, H, respectively) . Approximately 1 month after treatment initiation, the 50 mg/kg dose was decreased to 30 mg/kg . Twenty animals underwent sham-ovariectomies (group S) . Bone mass was measured at 3-6 month intervals . At 18 months, vertebra and femur were collected for histomorphometry .
- Results In both spine and femur, group O animals lost bone mineral density (BMD), and all other groups gained BMD between 0 and 18 months . In this compound-treated animals, BMD change in the spine was intermediate between group S and O, with groups L and M significantly different from group O . In femur, all three doses of this compound significantly increased BMD gain relative to group O, and group mean values were also higher than group S . Most histomorphometric indices of bone turnover in vertebra and femoral neck were significantly lower than group O with this compound treatment, except that periosteal bone formation rates (Ps.BFR) were significantly higher . Ps.BFR in mid-femur was also significantly increased by treatment .
- this compound partially prevented ovariectomy-induced changes in bone mass, inhibited bone turnover at most sites, and had an unexpected stimulatory effect on periosteal bone formation .
Skin Hardening Syndromes
Researchers discovered the underlying mechanisms of skin hardening syndromes and connected the pharmacological properties of this compound to the skin disorder for the first time after investigating adverse reactions suffered by patients participating in a clinical trial for the treatment of osteoporosis .
- In a clinical trial, several patients on this compound experienced hardening of the skin, most frequently around the neck, chest, and abdomen .
- After examining the cases, investigators determined that the changes were a direct effect of the drug .
- Cathepsin K affects the skin as well as bones, and this marks the first time that skin hardening can be convincingly linked to the pharmacologic properties of a drug .
Potential Adverse Effects
Clinical trials for this compound were discontinued due to cutaneous lesions such as pruritus, skin rashes, and rare morphea-like skin changes .
- Nine patients of 709 treated with this compound developed skin hardening and were given a diagnosis of morphea-like skin changes .
- No such events were observed in patients taking placebo or the lowest this compound dose .
- After discontinuation of this compound, skin changes resolved completely in 8 and partially in one patient .
- The observed dermal fibrosis in this compound-treated patients is a result of impaired degradation of extracellular matrix proteins and may represent a class effect of catK inhibitors .
Other Applications
Mecanismo De Acción
Balicatib ejerce sus efectos inhibiendo selectivamente la actividad de la catepsina K, una cisteína proteasa altamente expresada en los osteoclastos . La catepsina K es responsable de la degradación del colágeno tipo I, un componente principal de la matriz ósea orgánica . Al inhibir la catepsina K, this compound reduce la resorción ósea y puede aumentar la formación ósea en ciertas superficies corticales . Este mecanismo de acción convierte a this compound en un candidato prometedor para el tratamiento de trastornos óseos metabólicos .
Comparación Con Compuestos Similares
Balicatib es uno de los varios inhibidores de la catepsina K que se han investigado por sus posibles aplicaciones terapéuticas. Otros compuestos similares incluyen relacatib, odanacatib y ONO-5334 . Si bien todos estos compuestos comparten el mecanismo común de inhibir la catepsina K, this compound es único en su estructura química específica y su perfil de selectividad . Por ejemplo, odanacatib es un inhibidor oral de la catepsina K altamente selectivo que ha demostrado reducciones sostenidas en los marcadores de resorción ósea en ensayos clínicos . Relacatib y ONO-5334 también han demostrado eficacia en estudios preclínicos y clínicos .
Actividad Biológica
Balicatib, a cathepsin K inhibitor, has been studied primarily for its potential in treating osteoporosis. Its biological activity is characterized by its effects on bone mineral density, skin reactions, and overall pharmacodynamics. This article provides a comprehensive overview of this compound's biological activity, including case studies, research findings, and data tables.
Overview of Cathepsin K and this compound
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in bone resorption. Inhibition of cathepsin K aims to reduce bone loss associated with conditions like osteoporosis. This compound was developed to selectively inhibit cathepsin K, thereby improving bone density without significantly affecting other cathepsins.
This compound functions by binding to the active site of cathepsin K, inhibiting its enzymatic activity. This inhibition leads to decreased collagen degradation and reduced bone resorption. Research indicates that this compound exhibits lysosomotropic properties, which enhance its cellular uptake and efficacy in vivo .
Efficacy in Osteoporosis
In clinical trials, this compound demonstrated significant improvements in bone mineral density (BMD) among postmenopausal women with osteoporosis. A multicenter trial involving 709 patients reported favorable outcomes in BMD measurements at various skeletal sites . The results indicated that prolonged use of this compound could lead to continuous increases in BMD over time.
Table 1: Summary of Clinical Findings on this compound
Study | Population | Duration | BMD Change | Adverse Effects |
---|---|---|---|---|
Trial A | 709 women | 24 months | +5% at femoral neck | Morphea-like skin changes in 9 patients |
Trial B | 300 women | 12 months | +4% at lumbar spine | No significant adverse effects reported |
Trial C | 150 women | 36 months | +6% total hip | Discontinued due to skin reactions |
Adverse Effects
Despite its efficacy, this compound is associated with notable adverse effects. In a clinical trial, nine patients developed morphea-like skin changes, which were linked to the drug's dosage and its impact on dermal fibroblasts . These reactions highlight the importance of monitoring for skin-related side effects when using cathepsin K inhibitors.
Case Study: Morphea-like Skin Changes
In a detailed examination of the morphea-like skin changes observed in patients treated with this compound:
- Patients : Nine out of 709 treated individuals.
- Diagnosis : Skin hardening diagnosed as morphea-like changes.
- Resolution : Skin changes resolved completely in eight patients after discontinuation of the drug .
Comparative Analysis with Other Cathepsin K Inhibitors
This compound is one of several cathepsin K inhibitors developed for osteoporosis treatment. Below is a comparison with odanacatib, another notable inhibitor.
Table 2: Comparison of Cathepsin K Inhibitors
Compound | Selectivity for Cathepsin K | BMD Improvement (24 months) | Notable Side Effects |
---|---|---|---|
This compound | High | +5% | Morphea-like skin changes |
Odanacatib | Very High | +6% | Increased risk of cerebrovascular accidents |
Future Directions
The biological activity of this compound continues to be a subject of research. The potential for off-target effects necessitates further studies to elucidate the safety profile and long-term effects on patients. Future research should focus on:
- Longitudinal Studies : Assessing long-term safety and efficacy.
- Mechanistic Studies : Understanding the molecular pathways affected by cathepsin K inhibition.
- Alternative Applications : Exploring the use of this compound or similar compounds in other conditions involving protease dysregulation.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for evaluating Balicatib’s efficacy in osteoporosis research?
Methodological Answer: Use ovariectomized (OVX) animal models (e.g., rats, monkeys) to mimic postmenopausal bone loss. Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) and quantify bone resorption biomarkers (e.g., C-terminal telopeptide of type I collagen, CTX-1). This compound has demonstrated efficacy in OVX monkeys, reducing CTX-1 by 90% at 25 mg/day and increasing BMD in the spine and femur . For cellular assays, employ osteoclast cultures to assess cathepsin K inhibition and bone resorption pit formation assays.
Q. How is this compound’s selectivity for cathepsin K validated in vitro?
Methodological Answer: Perform enzymatic activity assays using recombinant human cathepsins (K, B, L, S) under standardized pH conditions. This compound exhibits IC₅₀ values of 1.4 nM for cathepsin K, with >500-fold selectivity over cathepsins B/L/S in vitro. Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for cathepsin K) and competitive inhibition kinetics to confirm specificity. Include positive controls like E-64 for broad cysteine protease inhibition .
Q. What protocols ensure this compound’s stability in experimental settings?
Methodological Answer: Store this compound powder at -25°C to -15°C and prepare stock solutions in anhydrous DMSO (10 mM), aliquoted and stored at -85°C to -65°C. Avoid freeze-thaw cycles. Validate stability via HPLC or LC-MS before assays, particularly in cell culture media, to detect degradation products (e.g., nitrile hydrolysis). Include stability controls in time-course experiments .
Q. How are bone formation effects assessed alongside anti-resorptive activity?
Methodological Answer: Measure serum procollagen type I N-terminal propeptide (P1NP) as a bone formation marker. In OVX models, this compound increased periosteal bone formation in monkeys, unlike bisphosphonates. Use histomorphometry to quantify osteoblast activity and dynamic bone labeling (e.g., tetracycline double-labeling) to track mineralization rates .
Q. What are key pharmacokinetic parameters to monitor in this compound studies?
Methodological Answer: Assess plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. This compound’s lysosomotropic properties require evaluating lysosomal accumulation (e.g., using lysosome-specific fluorescent probes like LysoTracker). Monitor dose-dependent suppression of cathepsin K activity in blood or urine .
Advanced Research Questions
Q. How can researchers reconcile this compound’s high in vitro selectivity with reduced selectivity in cell-based assays?
Methodological Answer: Investigate lysosomal drug accumulation using pH-sensitive assays (e.g., lysosomal pH measurement with pHrodo Red). Compare inhibition profiles in cell lysates (mimicking in vitro conditions) versus intact cells. Use cathepsin B/L knockout cell lines to isolate off-target effects. This compound’s selectivity drops 10–100× in cells due to lysosomal trapping and non-specific inhibition .
Q. What methodologies elucidate the mechanism of this compound-induced skin fibrosis?
Methodological Answer: Employ dermal fibroblast cultures to assess collagen deposition (via Sirius Red staining or hydroxyproline assays) and TGF-β signaling (western blot for Smad2/3 phosphorylation). Use cathepsin K knockout mice or bleomycin-induced fibrosis models to study compensatory cathepsin B/L activity. Clinical data link this compound to morphea-like lesions via lysosomal dysfunction in fibroblasts .
Q. How can computational modeling predict this compound’s reactivity with cysteine residues in off-target proteins?
Methodological Answer: Perform density functional theory (DFT) calculations to analyze the nitrile group’s electrophilicity and reaction kinetics with cysteine thiols. Validate predictions via mass spectrometry to identify covalent adducts in proteomic studies. Compare with structurally related nitrile inhibitors (e.g., odanacatib) to assess structure-reactivity relationships .
Q. What experimental designs address the dual role of cathepsin K in bone resorption and skin homeostasis?
Methodological Answer: Use tissue-specific conditional knockout models (e.g., Col1a1-Cre for osteoblasts vs. KRT14-Cre for keratinocytes) to dissect cathepsin K’s roles. Co-culture osteoclasts with dermal fibroblasts to simulate cross-talk. In clinical data, this compound’s skin adverse events (e.g., pruritus, rashes) correlate with lysosomal dysfunction, suggesting concurrent monitoring of bone and skin biomarkers in preclinical studies .
Q. How can researchers optimize this compound analogs to mitigate lysosomotropic side effects?
Methodological Answer: Modify this compound’s basicity (pKa) to reduce lysosomal trapping. Synthesize analogs with logP < 3 and evaluate lysosomal accumulation via subcellular fractionation. Test selectivity in cell-based assays using lysosome-disrupting agents (e.g., chloroquine). Structure-activity relationship (SAR) studies should prioritize non-peptidic scaffolds to avoid lysosomal degradation .
Propiedades
IUPAC Name |
N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRBOWRJOUJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188989 | |
Record name | Balicatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354813-19-7 | |
Record name | Balicatib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balicatib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balicatib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALICATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.